molecular formula C6H9BrO B15158839 4-Bromohex-4-en-3-one CAS No. 811470-76-5

4-Bromohex-4-en-3-one

Cat. No.: B15158839
CAS No.: 811470-76-5
M. Wt: 177.04 g/mol
InChI Key: CLMCVDJPNABWMJ-UHFFFAOYSA-N
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Description

4-Bromohex-4-en-3-one is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom attached to a hexene chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromohex-4-en-3-one typically involves the bromination of hex-4-en-3-one. One common method is the addition of bromine (Br2) to hex-4-en-3-one in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-Bromohex-4-en-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in solvents like dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azidohex-4-en-3-one or thiocyanatohex-4-en-3-one.

    Addition: Formation of dibromohexane or bromohexane derivatives.

    Oxidation: Formation of hex-4-enoic acid.

    Reduction: Formation of hex-4-en-3-ol.

Scientific Research Applications

4-Bromohex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromohex-4-en-3-one involves its reactivity with various biological and chemical targets. The bromine atom and the ketone group are key functional sites that interact with nucleophiles and electrophiles. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact molecular pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hexyne: Similar in structure but contains a triple bond instead of a double bond.

    4-Chlorohex-4-en-3-one: Contains a chlorine atom instead of a bromine atom.

    Hex-4-en-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

4-Bromohex-4-en-3-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts. Additionally, the double bond allows for a variety of addition reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

811470-76-5

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-bromohex-4-en-3-one

InChI

InChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3

InChI Key

CLMCVDJPNABWMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC)Br

Origin of Product

United States

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